molecular formula C17H17BrN2O2 B12497491 2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

Katalognummer: B12497491
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: MTTMXINXJKCCLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is a chemical compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom, a phenol group, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with 4-(morpholin-4-yl)aniline under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by an acid or base to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the imine linkage can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity.

Eigenschaften

Molekularformel

C17H17BrN2O2

Molekulargewicht

361.2 g/mol

IUPAC-Name

2-bromo-4-[(4-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C17H17BrN2O2/c18-16-11-13(1-6-17(16)21)12-19-14-2-4-15(5-3-14)20-7-9-22-10-8-20/h1-6,11-12,21H,7-10H2

InChI-Schlüssel

MTTMXINXJKCCLI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.